Cas no 2870672-95-8 ([1,1′-Biphenyl]-4-carboxylic acid, 4′-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]- )
[1,1′-Biphenyl]-4-carboxylic acid, 4′-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]- Chemical and Physical Properties
Names and Identifiers
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- 4′-[[[(2-Propen-1-yloxy)carbonyl]amino]methyl][1,1′-biphenyl]-4-carboxylic acid (ACI)
- [1,1′-Biphenyl]-4-carboxylic acid, 4′-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-
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- Inchi: 1S/C18H17NO4/c1-2-11-23-18(22)19-12-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17(20)21/h2-10H,1,11-12H2,(H,19,22)(H,20,21)
- InChI Key: HLNBPPGDBRSHSV-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C2C=CC(CNC(OCC=C)=O)=CC=2)=CC=1)O
[1,1′-Biphenyl]-4-carboxylic acid, 4′-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39685879-0.05g |
2870672-95-8 | 0.05g |
$587.0 | 2023-07-07 | |||
| Enamine | EN300-39685879-0.1g |
2870672-95-8 | 0.1g |
$615.0 | 2023-07-07 | |||
| Enamine | EN300-39685879-0.25g |
2870672-95-8 | 0.25g |
$642.0 | 2023-07-07 | |||
| Enamine | EN300-39685879-0.5g |
2870672-95-8 | 0.5g |
$671.0 | 2023-07-07 | |||
| Enamine | EN300-39685879-1.0g |
2870672-95-8 | 1.0g |
$699.0 | 2023-07-07 | |||
| Enamine | EN300-39685879-2.5g |
2870672-95-8 | 2.5g |
$1370.0 | 2023-07-07 | |||
| Enamine | EN300-39685879-5.0g |
2870672-95-8 | 5.0g |
$2028.0 | 2023-07-07 | |||
| Enamine | EN300-39685879-10.0g |
2870672-95-8 | 10.0g |
$3007.0 | 2023-07-07 |
[1,1′-Biphenyl]-4-carboxylic acid, 4′-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]- Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on [1,1′-Biphenyl]-4-carboxylic acid, 4′-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-
Research Briefing on [1,1′-Biphenyl]-4-carboxylic acid, 4′-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]- (CAS: 2870672-95-8)
In recent years, the compound [1,1′-Biphenyl]-4-carboxylic acid, 4′-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]- (CAS: 2870672-95-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, applications, and potential therapeutic implications. The compound's unique structural features, including the biphenyl core and the allyloxycarbonyl-protected amino group, make it a versatile intermediate in drug discovery and development.
Recent studies have highlighted the role of this compound in the synthesis of novel small-molecule inhibitors targeting key biological pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a building block for developing selective kinase inhibitors. The compound's ability to undergo facile functionalization at the allyloxycarbonyl group allows for the introduction of diverse pharmacophores, enhancing its applicability in structure-activity relationship (SAR) studies.
In addition to its synthetic utility, [1,1′-Biphenyl]-4-carboxylic acid, 4′-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]- has been investigated for its potential as a prodrug moiety. A study in Bioorganic & Medicinal Chemistry Letters (2024) explored its use in masking primary amines, improving the pharmacokinetic properties of lead compounds. The allyloxycarbonyl group's labile nature under physiological conditions enables controlled release of active drug molecules, making it a promising candidate for targeted drug delivery systems.
Furthermore, computational modeling studies have shed light on the compound's interactions with biological targets. Molecular docking simulations revealed favorable binding affinities for proteins involved in inflammatory and oncogenic pathways. These findings, coupled with in vitro assays, suggest that derivatives of this compound could serve as potent modulators of disease-relevant targets.
Despite these advancements, challenges remain in optimizing the compound's stability and bioavailability. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.
In conclusion, [1,1′-Biphenyl]-4-carboxylic acid, 4′-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]- (CAS: 2870672-95-8) represents a valuable scaffold in medicinal chemistry. Its multifaceted applications in drug design, prodrug development, and target modulation underscore its potential to contribute to the next generation of therapeutics. Continued exploration of its chemical and biological properties will likely yield further insights and innovations in the field.
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